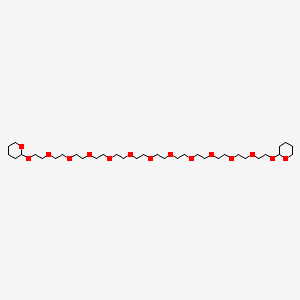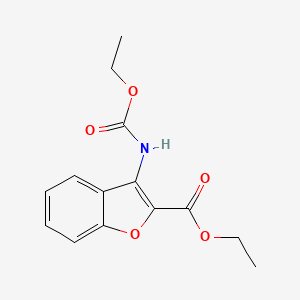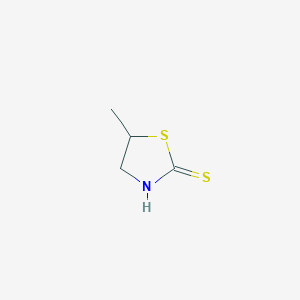
1-(4-Fluorophenyl)-3-(3-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-(3-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorophenyl group and a methylphenyl group attached to a urea moiety
Méthodes De Préparation
The synthesis of 1-(4-Fluorophenyl)-3-(3-methylphenyl)urea typically involves the reaction of 4-fluoroaniline with 3-methylaniline in the presence of a suitable coupling agent. One common method is the use of carbodiimides as coupling agents, which facilitate the formation of the urea bond under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.
Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-Fluorophenyl)-3-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield nitro compounds, while reduction can produce amines.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-3-(3-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its structural features make it a candidate for designing inhibitors of specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, where its chemical stability and functional groups contribute to the desired properties of the final products.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-3-(3-methylphenyl)urea involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The fluorine and methyl groups in the compound can enhance its binding affinity and selectivity for these targets, making it a potent inhibitor.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)-3-(3-methylphenyl)urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(3-methylphenyl)urea: This compound has a chlorine atom instead of a fluorine atom, which can affect its chemical reactivity and biological activity.
1-(4-Fluorophenyl)-3-(3-ethylphenyl)urea: The presence of an ethyl group instead of a methyl group can influence the compound’s physical properties and interactions with molecular targets.
1-(4-Fluorophenyl)-3-(3-methylphenyl)thiourea: Replacing the oxygen atom in the urea moiety with a sulfur atom can alter the compound’s chemical and biological properties.
The uniqueness of this compound lies in its specific combination of fluorine and methyl groups, which can provide distinct advantages in terms of reactivity, stability, and biological activity.
Propriétés
Formule moléculaire |
C14H13FN2O |
|---|---|
Poids moléculaire |
244.26 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C14H13FN2O/c1-10-3-2-4-13(9-10)17-14(18)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H2,16,17,18) |
Clé InChI |
UVVZBDKDHYNTIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937836.png)












![2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-](/img/structure/B11937928.png)
